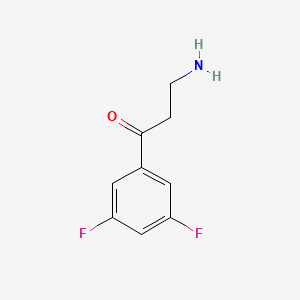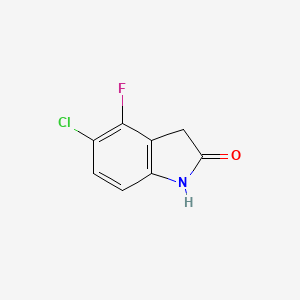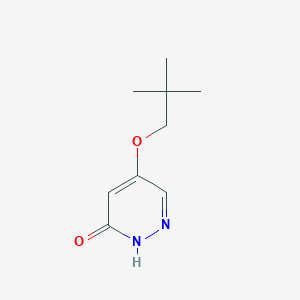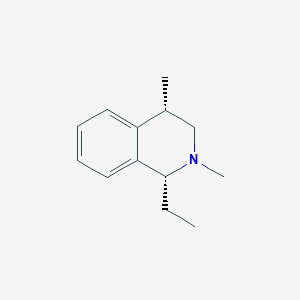![molecular formula C10H9N3O B11907811 (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-methylquinazoline with hydroxylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Corresponding amine compounds.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of high-performance polymers and resins.
作用機序
The mechanism of action of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
2-Methylquinazoline: A precursor in the synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine.
Quinazoline Derivatives:
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its importance as a valuable compound for scientific research and industrial applications.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6- |
InChIキー |
LZGZYHSLIYWOKE-WDZFZDKYSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=N1)/C=N\O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)





![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)



![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
